Dilauryl thiodipropionate
Description
Historical Perspectives in Polymer Stabilization
The use of antioxidants to stabilize polymers dates back to the early 20th century, with initial observations of certain additives improving the durability of rubber. numberanalytics.com The commercial development of synthetic antioxidants began in the 1950s and 1960s, primarily focusing on phenolic and amine compounds. numberanalytics.com The stabilization of polyolefins, such as polyethylene (B3416737), with alkyl thiodipropionic esters became a known practice, with dilauryl and distearyl thiodipropionates being proposed for this purpose. google.com
Antioxidants are crucial in the polymer industry as they inhibit oxidative degradation, which can alter a polymer's viscosity, appearance, and mechanical properties like elongation and tensile strength. basf.commdpi.com Without such protective measures, plastic and rubber products would be more susceptible to brittleness, discoloration, and loss of structural integrity when exposed to environmental factors like heat, light, and oxygen. univook.com
Evolution of Thioester Antioxidants in Industrial Chemistry
Thioesters, including DLTDP, belong to a class of secondary antioxidants. basf.com These compounds function by decomposing hydroperoxides, which are formed during the auto-oxidation of polymers, into non-radical products. numberanalytics.combasf.com This action prevents degradation during processing and prolongs the effectiveness of primary antioxidants. basf.com
Secondary antioxidants like thioesters and phosphites are particularly effective when used in combination with primary antioxidants, such as sterically hindered phenols. basf.commayzo.com This synergistic relationship provides enhanced thermal stability. mayzo.comfiveable.me The mechanism involves the primary antioxidant scavenging free radicals, while the secondary antioxidant, like DLTDP, decomposes hydroperoxides, thus interrupting the degradation chain reaction. numberanalytics.comlongchangchemical.com Thioesters are valued for their ability to improve long-term thermal stability. basf.com
Contemporary Significance in Materials Science and Food Contact Applications
In modern materials science, DLTDP is a widely utilized stabilizer in a variety of polymers, including polyolefins (like polypropylene (B1209903) and polyethylene), ABS, and styrene-butadiene emulsions. univook.comnih.gov Its low volatility and good compatibility with many materials make it a valuable additive. medchemexpress.commedchemexpress.com It is often used in demanding applications such as pipes (B44673), power cables, and automotive components. mayzo.com Beyond polymers, DLTDP also finds use as an additive in lubricants and greases to improve their oxidative stability. medchemexpress.commedchemexpress.com
DLTDP is also significant in the context of food contact materials. The U.S. Food and Drug Administration (FDA) has recognized DLTDP as "generally recognized as safe" (GRAS) for use as a food additive and in food packaging materials. wa.govcosmeticsinfo.orgdutscher.com It is permitted for use in resinous and polymeric coatings and in the manufacture of food-packaging materials, with specific limitations on the amount that can migrate into food. mayzo.comwa.govecfr.gov Its low toxicity profile allows for its use in food packaging films. atamanchemicals.com
Interactive Data Table: Properties of Dilauryl Thiodipropionate
| Property | Value |
| Molecular Formula | C₃₀H₅₈O₄S mayzo.comnih.gov |
| Molecular Weight | 514.86 g/mol mayzo.com |
| Appearance | White crystalline solid/flakes mayzo.comchemicalbook.com |
| Melting Range | 39-42°C mayzo.com |
| Flash Point | 160°C (open cup) mayzo.com |
| Solubility | Insoluble in water fao.orgchemicalbook.com |
| CAS Number | 123-28-4 mayzo.comnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfanylpropanoate | |
|---|---|---|
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InChI |
InChI=1S/C30H58O4S/c1-3-5-7-9-11-13-15-17-19-21-25-33-29(31)23-27-35-28-24-30(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKOFFNLGXMVNJ-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC | |
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Molecular Formula |
C30H58O4S | |
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DSSTOX Substance ID |
DTXSID2026999 | |
| Record name | Didodecyl 3,3'-sulfanediyldipropanoate | |
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Molecular Weight |
514.8 g/mol | |
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Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals, White solid with a sweet odor; [Hawley] White crystalline powder; [MSDSonline], Solid | |
| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester | |
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| Record name | Dilauryl thiodipropionate | |
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Solubility |
Soluble in most organic solvents | |
| Record name | DILAURYL THIODIPROPIONATE | |
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Density |
0.975 at 25 °C (solid 25 °C) | |
| Record name | DILAURYL THIODIPROPIONATE | |
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Vapor Pressure |
0.00000001 [mmHg], Vapor pressure = 0.2 mm Hg at 163 deg | |
| Record name | Dilauryl thiodipropionate | |
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Color/Form |
White flakes | |
CAS No. |
123-28-4, 31852-09-2 | |
| Record name | Dilauryl thiodipropionate | |
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| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-didodecyl ester | |
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| Record name | DILAURYL THIODIPROPIONATE | |
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Melting Point |
40 °C, 43 - 44 °C | |
| Record name | DILAURYL THIODIPROPIONATE | |
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Synthetic Methodologies and Advanced Purification Techniques
Esterification Pathways from Thiodipropionic Acid and Lauryl Alcohol
The most common and well-documented method for synthesizing DLTDP is through the direct esterification of 3,3'-thiodipropionic acid (TDPA) with lauryl alcohol (also known as 1-dodecanol). chemicalbook.com This reaction is a nucleophilic acyl substitution, where the hydroxyl groups of lauryl alcohol attack the carboxylic acid groups of TDPA.
Catalytic Systems and Reaction Kinetics
The esterification of TDPA with lauryl alcohol is typically catalyzed by strong acids. The rate of this reaction is generally proportional to the concentration of the acid catalyst, as well as the concentrations of the alcohol and the organic acid. sciencemadness.org
Commonly used catalysts include:
Mineral Acids: Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are frequently employed due to their effectiveness and low cost. Typical concentrations range from 5-10% by weight.
Enzyme Catalysts: Lipase enzymes, such as Novozym 435, have been explored as catalysts for this esterification, offering a more environmentally friendly alternative. One study reported a 76% yield when using sulfuric acid with heating, and a different yield with Novozym 435 at 80°C. lookchem.com
The reaction kinetics are influenced by temperature, with the Arrhenius equation describing the relationship between temperature and the reaction rate. sciencemadness.org The activation energy for the ester cleavage in DLTDP is estimated to be around 45 kJ/mol.
Optimization of Molar Ratios and Reaction Conditions
To drive the equilibrium towards the formation of the diester, specific reaction conditions are optimized. A slight excess of lauryl alcohol is typically used to ensure the complete conversion of the thiodipropionic acid. A common molar ratio is 2.1:1 of lauryl alcohol to TDPA.
The reaction is generally carried out at elevated temperatures, typically between 110-130°C. To further shift the equilibrium towards the product side, water, a byproduct of the reaction, is continuously removed. This is often achieved by applying a vacuum. nih.gov
Post-reaction, the crude DLTDP is purified. A common method involves washing the product with hot water (97–98°C) to remove any unreacted acid and the catalyst. Further purification can be achieved through crystallization from a solvent like isopropanol (B130326), resulting in white crystalline flakes.
Mechanistic Studies of Esterification
The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester.
Isotope labeling studies could be employed to further elucidate the reaction mechanism. For instance, using an ¹⁸O-labeled alcohol would be expected to result in the incorporation of the ¹⁸O atom into the ester, confirming the nucleophilic attack by the alcohol's oxygen atom. nih.gov
Alternative Synthetic Routes: Thiodipropionitrile-Based Synthesis
An alternative pathway for producing DLTDP utilizes thiodipropionitrile as a starting material. This method involves the reaction of thiodipropionitrile with lauryl alcohol in the presence of an acid catalyst. nih.govgoogle.com This approach can be advantageous for large-scale production as it avoids the direct handling of thiodipropionic acid.
Process Chemistry and Yield Optimization
In this synthesis, the acid catalyst, such as concentrated hydrochloric acid or sulfuric acid, facilitates the hydrolysis of the nitrile groups in thiodipropionitrile to carboxylic acids, which then undergo esterification with lauryl alcohol. The reaction is typically carried out in a stepwise manner with increasing temperature. For example, a protocol might involve stirring the mixture at 65–70°C for two hours, followed by one hour at 90°C, and finally five hours at 110–115°C. google.com
The removal of ammonia (B1221849) (NH₃), a byproduct of nitrile hydrolysis, is crucial to prevent reverse reactions and drive the process to completion. This is often accomplished by applying a vacuum. Emerging microreactor technologies show promise for optimizing this synthesis on a smaller scale, with potential for significantly reduced residence times (30–60 minutes) and improved yields (up to 97% at 150°C) through continuous ammonia removal.
Comparison of Environmental Footprint and Scalability
The thiodipropionitrile-based route offers scalability advantages by circumventing the need to handle solid thiodipropionic acid, which can be beneficial in large industrial settings. However, a comprehensive comparison of the environmental footprint requires a life cycle assessment of both synthetic pathways.
The direct esterification route using TDPA is a more direct process. The environmental impact is largely associated with the catalyst and the energy required for heating and vacuum. The use of enzymatic catalysts in this route presents a greener alternative. lookchem.com
The thiodipropionitrile route involves the use of nitriles, which are often derived from acrylonitrile, a toxic and volatile precursor. The generation of ammonia as a byproduct also requires careful management. However, industrial processes can be designed to capture and recycle unreacted starting materials and byproducts, such as using gas scrubbers to capture and reuse hydrogen sulfide (B99878) in the synthesis of thiodipropionitrile, thereby reducing the environmental impact. The scalability of this route is well-established for industrial production.
Advanced Purification Strategies
The production of high-purity dilauryl thiodipropionate (DLTDP) is critical for its application as an antioxidant and stabilizer in various industries. Post-synthesis, the crude product contains unreacted starting materials, byproducts, and catalyst residues. Advanced purification strategies are therefore essential to achieve the required purity levels, often exceeding 99%. These methods are designed to efficiently remove impurities while maximizing the yield of the final product.
Melt Crystallization for High-Purity this compound
Melt crystallization is an attractive and promising purification method for obtaining high-purity compounds like DLTDP. researchgate.netresearchgate.netresearchgate.net This technique avoids the use of solvents, making it a more environmentally friendly and potentially cost-effective alternative to traditional solvent-based crystallization. The process relies on the differences in the melting points and solubilities of the components in the molten state to effect separation. For the purification of DLTDP, this method has been investigated, particularly for separating it from residual lauryl alcohol (LA), a common impurity from the synthesis process. researchgate.netresearchgate.netresearchgate.net
A fundamental prerequisite for designing any melt crystallization process is a thorough understanding of the solid-liquid equilibrium (SLE) of the system. researchgate.netresearchgate.netresearchgate.net The SLE data dictates the thermodynamic limits of purification, including the maximum achievable purity and the expected yield.
For the binary system of this compound (DLTP) and lauryl alcohol (LA), the solid-liquid equilibrium has been experimentally determined using differential scanning calorimetry (DSC). researchgate.netresearchgate.netresearchgate.netscispace.com These studies reveal the phase behavior of the mixture as it cools and solidifies.
The experimental SLE data for the DLTDP/LA system has been correlated with various thermodynamic activity coefficient models to accurately describe the non-ideal behavior of the liquid phase. researchgate.netresearchgate.netacs.org Commonly used models include the Wilson, Non-Random Two-Liquid (NRTL), and Margules-3-suffix models. researchgate.netresearchgate.net Research indicates that the NRTL model provides the best correlation for the DLTDP/LA system. researchgate.net Using the NRTL model, the eutectic point of the mixture was calculated, identifying a eutectic composition (xLA) of 0.961 molar fraction and a eutectic temperature of 295.79 K. researchgate.netresearchgate.net
Table 1: Binary Interaction Parameters for SLE Activity Coefficient Models (DLTDP/LA System)
| Model | Parameter 1 | Parameter 2 |
|---|---|---|
| Wilson | Δλ12 | Δλ21 |
| NRTL | Δg12 | Δg21 |
| Margules-3-suffix | A12 | A21 |
This table represents the types of parameters derived from correlating experimental solid-liquid equilibrium data. The actual numerical values are determined through regression analysis of the experimental data points.
Based on the solid-liquid equilibrium data, conceptual designs for separation processes can be developed. For the DLTDP/LA system, multistage countercurrent crystallization has been proposed as an effective separation strategy. researchgate.netresearchgate.netx-mol.com This approach enhances the separation efficiency by creating a concentration gradient across multiple stages.
To optimize the design of such a process, mathematical modeling and simulation are employed. A Mixed Integer Nonlinear Programming (MINLP) model has been formulated to determine the most efficient configuration for the multistage countercurrent crystallizer. researchgate.netresearchgate.net This optimization is solved using algorithms like the branch-and-bound method to compare various operational conditions and structural designs. researchgate.netresearchgate.net
The results from these optimization studies provide crucial design guidelines. For instance, in the purification of DLTDP from a mixture with an initial DLTDP concentration between 10% and 30% (mass fraction), the modeling indicates that a specific number of crystallization stages are required to achieve a target purity of 99% by mass. researchgate.net
Table 2: Conceptual Design for Multistage Countercurrent Crystallization of DLTDP
| Initial DLTDP Concentration (mass fraction) | Target Purity (mass fraction) | Effective Distribution Coefficient (keff) | Minimum Number of Stages |
|---|---|---|---|
| 10% - 30% | 99% | ≤ 0.4 | 3 |
Data derived from MINLP optimization studies for the DLTDP/LA system. researchgate.netresearchgate.net
Post-Synthesis Refinement Techniques
Following the primary synthesis reaction, several refinement steps are necessary to remove impurities and isolate the pure DLTDP. These techniques are often used in combination to achieve the desired product quality.
Standard industrial practice involves a series of neutralization, filtration, and washing steps. nih.gov After the esterification reaction, the acid catalyst (such as hydrochloric or sulfuric acid) is neutralized. The resulting salts and other solid impurities are then removed by filtration. nih.gov This is typically followed by washing steps to further purify the product. nih.gov
Crystallization from a solvent is another common and effective post-synthesis refinement technique. Isopropanol has been identified as a suitable solvent for this purpose due to DLTDP's low solubility in it at cold temperatures. An optimized protocol involves dissolving the crude DLTDP in hot isopropanol (around 70°C), followed by controlled cooling to induce crystallization. The purified crystals are then filtered and dried under a vacuum. This method can yield DLTDP with a purity of ≥99% as determined by HPLC.
For industrial-scale production, after the initial purification steps, the molten DLTDP is often processed into a solid form for ease of handling, storage, and transport. This is commonly achieved by flaking the molten product.
Mechanisms of Action in Oxidation Inhibition
Secondary Antioxidant Functionality: Hydroperoxide Decomposition
The core of DLTDP's antioxidant capability lies in its ability to decompose hydroperoxides (ROOH). mdpi.comhep.com.cn These molecules are formed during the initial stages of oxidation and can lead to further degradation of the material. mdpi.com DLTDP intervenes by breaking down these hydroperoxides into harmless substances, thereby halting the progression of oxidation. psu.ac.th
While primarily a hydroperoxide decomposer, the sulfur atom in DLTDP is central to its antioxidant activity. The sulfur moiety can engage in reactions that neutralize hydroperoxides. mdpi.com The process involves the sulfur center of the DLTDP molecule being oxidized as it decomposes the hydroperoxides. This reaction transforms the hydroperoxides into non-radical products, effectively disrupting the oxidative cycle. hep.com.cn Some research also suggests that thioester antioxidants like DLTDP can scavenge peroxides. atamanchemicals.com
The decomposition of hydroperoxides by DLTDP leads to the formation of stable, non-radical products. mdpi.comhep.com.cn The thioether group in DLTDP reacts with hydroperoxides to yield a sulfoxide (B87167) as the primary oxidation product. mdpi.com This conversion of hydroperoxides into stable alcohols and other non-radical species is a critical step in preventing further oxidative damage. hep.com.cn It is this transformation that classifies DLTDP as a preventive antioxidant. psu.ac.th
Synergistic Antioxidant Systems
DLTDP is often used in combination with primary antioxidants, such as hindered phenols, to create a more robust defense against oxidation. chempoint.comhep.com.cnmdpi.com This combination often results in a synergistic effect, where the total antioxidant activity is greater than the sum of the individual components. hep.com.cnmdpi.com
The synergistic relationship between DLTDP and primary antioxidants like hindered phenols is a well-documented strategy for enhancing the stability of materials. hep.com.cnmdpi.commonsonco.com Primary antioxidants work by donating a hydrogen atom to terminate free radicals, a process that can itself produce hydroperoxides. hep.com.cnresearchgate.net DLTDP then steps in to decompose these newly formed hydroperoxides, preventing them from causing further degradation. hep.com.cn
The effectiveness of combining DLTDP with primary antioxidants stems from their complementary mechanisms of action. mdpi.com Primary antioxidants, such as hindered phenols and aromatic amines, inhibit the initiation phase of oxidation by scavenging chain-propagating radicals. hep.com.cnmdpi.comresearchgate.net In doing so, they form hydroperoxides as byproducts. hep.com.cn DLTDP, as a secondary antioxidant, then targets these hydroperoxides, decomposing them into stable, non-radical compounds. hep.com.cnmdpi.com This two-pronged approach addresses different stages of the oxidation process, providing more comprehensive protection. hep.com.cn
The synergistic effect between DLTDP and primary antioxidants can be quantified. Studies have shown that combinations of DLTDP with hindered phenols, such as Irganox 245, result in a significantly better stabilization effect than when either antioxidant is used alone. hep.com.cn The degree of synergism can be calculated using the oxidation induction time (OIT) of the formulated antioxidant mixture compared to the individual components. hep.com.cn For instance, research on the thermal-oxidative stability of polyolefin base fluid demonstrated that the combination of an alkylated diphenylamine (B1679370) (a primary antioxidant) and DLTDP significantly improved the activation energy of oxidation and reduced the reaction rate, indicating a strong synergistic effect. mdpi.comresearchgate.net
The following table presents data from a study on the synergistic effects of antioxidant mixtures in ABS graft copolymers, illustrating the enhanced performance achieved by combining a primary antioxidant (Irganox 245) with DLTDP.
| Antioxidant Formulation | Oxidation Induction Time (min) | Synergism (S A ) |
| Irganox 245 (100%) | 25.5 | - |
| DLTDP (100%) | 18.2 | - |
| Irganox 245 (75%) + DLTDP (25%) | 48.5 | 104.7 |
| Irganox 245 (50%) + DLTDP (50%) | 55.8 | 154.8 |
| Irganox 245 (25%) + DLTDP (75%) | 42.6 | 125.4 |
Data sourced from a study on the performance and synergistic effect of phenolic and thio antioxidants in ABS graft copolymers. hep.com.cn
Interaction with Primary Antioxidants (e.g., Hindered Phenols)
Structural Requirements for Optimal Interaction
The efficacy of dilauryl thiodipropionate (DLTDP) as a secondary antioxidant is fundamentally dictated by its molecular architecture. The critical structural features governing its function are the long alkyl ester chains and the centrally located thioether group. longchangchemical.com
The "dilauryl" component of the name refers to the two 12-carbon ester side chains (C12). mayzo.com These long, nonpolar alkyl chains are essential for ensuring high solubility and excellent compatibility within the polymer matrices, such as polyolefins, where it is commonly used. longchangchemical.comakrochem.com This compatibility allows for a uniform distribution of the antioxidant throughout the material, which is crucial for effective, long-term protection. Furthermore, the long chains impart low volatility to the molecule, preventing its physical loss during high-temperature processing and throughout the service life of the polymer product. akrochem.com
The length of the alkyl chain represents a balance between compatibility and stabilizing activity. While the longer-chain analogue, distearyl thiodipropionate (DSTDP, C18), exhibits superior activity as a stabilizer due to even lower volatility, it has reduced compatibility and a greater tendency to "bloom" or migrate to the surface of the polymer. google.com DLTDP's C12 chains provide a more optimal balance, offering strong stabilizing performance with the high compatibility necessary for practical applications. google.com
The antioxidant function itself originates from the thioether sulfur atom. The mechanism is initiated by a nucleophilic attack of the sulfur atom on a hydroperoxide molecule, a key intermediate in the oxidative degradation of polymers. nih.gov This reaction oxidizes the thioether to a sulfoxide, which is the first step in a cascade of reactions that neutralize harmful peroxides. nih.gov The efficiency of this initial step is dependent on the nucleophilicity of the sulfur atom. nih.gov
| Property | This compound (DLTDP) | Distearyl Thiodipropionate (DSTDP) | Structural Impact |
| Alkyl Chain Length | C12 (Lauryl) | C18 (Stearyl) | Longer chains decrease volatility but can reduce compatibility. google.com |
| Molecular Weight | ~514 g/mol mayzo.com | ~683 g/mol chempoint.com | Higher molecular weight contributes to lower volatility and migration. |
| Compatibility | Excellent | Good (Lower than DLTDP) | DLTDP's C12 chain offers a better balance of compatibility for many polymers. google.com |
| Volatility | Low | Very Low | DSTDP's lower volatility makes it a superior stabilizer where compatibility is not an issue. google.com |
Regeneration Capabilities of Thioester Functionality
A key characteristic of thioester antioxidants like DLTDP is their ability to provide exceptionally long-lasting thermal stability. This is often described as a "regenerative" capability, where a single molecule of the antioxidant can be responsible for neutralizing a large number of hydroperoxide molecules. longchangchemical.com
The mechanism is not a true regeneration of the original DLTDP molecule. Instead, the initial thioester initiates a catalytic cycle of decomposition products that are themselves potent antioxidants. The process begins when the thioether in DLTDP reacts with and decomposes a hydroperoxide molecule, becoming oxidized to a sulfoxide in the process. nih.gov
This sulfoxide is not an inert endpoint. It can react with additional hydroperoxides or undergo thermal decomposition to form a cascade of sulfur-containing intermediates, including sulfenic and sulfonic acids. Critically, these reactions can generate species like sulfur dioxide (SO₂), which is a highly efficient hydroperoxide decomposer. This catalytically active SO₂ can then go on to decompose many more hydroperoxide molecules into inert, non-radical products like water and alcohols.
This multi-stage, cascading reaction is the source of the thioester's long-term efficacy. While the primary DLTDP molecule is consumed, it gives rise to a series of other molecules and intermediates that continue the protective work. This catalytic decomposition allows a relatively small concentration of DLTDP to provide sustained protection against thermo-oxidative degradation throughout the polymer's service life. longchangchemical.com
Degradation Pathways and Stability Studies
Thermal and Oxidative Degradation of Dilauryl Thiodipropionate
DLTDP is designed to counteract the effects of heat and oxygen, thereby protecting materials from oxidative degradation. medchemexpress.comlongchangchemical.com It functions as a secondary antioxidant, breaking down hydroperoxides that are formed during the oxidation process into stable, non-reactive molecules. researchgate.netbehinpolymerco.com This action interrupts the chain reactions initiated by free radicals. behinpolymerco.com While generally stable, DLTDP undergoes degradation at elevated temperatures. The onset of thermal decomposition occurs at approximately 275°C, with significant mass loss observed between 300°C and 400°C. When heated to decomposition, it is known to emit toxic fumes containing sulfur oxides. nih.gov
The antioxidant action of DLTDP involves the preferential oxidation of its sulfur center, which leads to the formation of a sulfoxide (B87167). This process is fundamental to its ability to stabilize materials like polymers against degradation caused by heat, oxygen, and UV light. medchemexpress.comatamanchemicals.com
The degradation of DLTDP results in several decomposition products, depending on the conditions. Under thermal stress, its breakdown is characterized by sulfur elimination and ester pyrolysis. Oxidative processes primarily yield sulfoxides, while hydrolysis breaks the ester bonds.
| Degradation Pathway | Decomposition Products | Reference |
|---|---|---|
| Thermal Degradation (>200°C) | Sulfur dioxide (SO₂), Propylene, Lauryl olefins, Carbon oxides | |
| Oxidative Degradation | This compound sulfoxide (DLTDP-SO), Sulfone compounds | surfactant.top |
| Acidic Hydrolysis | Thiodipropionic acid (TDPA), Lauryl alcohol | |
| Alkaline Hydrolysis | Sodium salts of Thiodipropionic acid, Lauryl alcohol | |
| Metabolism (Ingestion) | Thiodipropionic acid (TDPA) | echemi.comchemicalbook.com |
Under specific circumstances, the degradation of DLTDP can lead to prooxidant behavior. Research conducted on the effects of DLTDP in fish oil under accelerated oxidation conditions indicated the formation of bisulfite ion (HSO₃⁻) free radicals derived from the compound's degradation. researchgate.net This phenomenon suggests that while DLTDP is an effective antioxidant in many systems, its degradation pathway can, under certain conditions, generate reactive species. researchgate.net Stabilizers like DLTDP generally function by intercepting free radicals, but their own breakdown products can sometimes participate in further reactions. googleapis.com
Hydrolytic Stability Investigations
The hydrolytic stability of DLTDP is highly dependent on pH. The compound is generally stable under ambient, neutral conditions. However, it undergoes hydrolysis in acidic or alkaline environments. surfactant.top The ester linkages are susceptible to cleavage, yielding thiodipropionic acid and lauryl alcohol or its salt.
Estimates of its hydrolysis half-life at 25°C are 2.8 years at a pH of 7 and 104 days at a pH of 8, indicating that hydrolysis is slow under neutral to slightly alkaline conditions. nih.govechemi.com However, the rate of hydrolysis increases significantly at pH values below 3 and above 10. Despite this, some sources describe the compound as being extremely resistant to hydrolysis, which likely refers to its stability in near-neutral pH conditions. nih.govatamanchemicals.comnih.gov
| pH Condition | Stability / Reaction Rate | Reference |
|---|---|---|
| Strongly Acidic (pH < 3) | Hydrolysis rate increases significantly | |
| Neutral (pH ≈ 7) | Slow hydrolysis (Half-life estimated at 2.8 years) | nih.govechemi.com |
| Slightly Alkaline (pH ≈ 8) | Slow hydrolysis (Half-life estimated at 104 days) | nih.govechemi.com |
| Strongly Alkaline (pH > 10) | Hydrolysis rate increases significantly |
Influence of Environmental Factors on Compound Integrity
Several environmental factors can influence the stability and integrity of DLTDP.
Light: DLTDP is used to protect polymers from degradation caused by UV radiation. medchemexpress.com In the atmosphere, however, vapor-phase DLTDP is susceptible to degradation by photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 7.4 hours. echemi.comnih.gov
Temperature: The compound is thermally stable under normal use conditions but degrades at high temperatures, typically above 200°C.
Oxygen: As an antioxidant, DLTDP is designed to react with oxygen and its reactive species to protect other substances. cosmeticsinfo.org This inherent reactivity means it is consumed over time when exposed to oxidative environments.
Biodegradation: Studies on the biodegradability of DLTDP have produced varied results. While one study found it to be "not rapidly degradable," other tests have shown degradation levels exceeding 70%, which meets the criteria for "rapid degradability". wa.gov It is generally considered to be biodegradable. surfactant.top
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation of Degradation Products
Spectroscopic methods are indispensable for identifying the structural changes DLTDP undergoes during degradation, which is often initiated by heat or oxidation. mmu.ac.uk The primary degradation pathway involves the oxidation of the sulfur atom, leading to the formation of sulfoxides and other related compounds.
Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for monitoring the degradation of DLTDP. mmu.ac.ukresearchgate.net The technique can identify changes in functional groups. For instance, the oxidation of the thioether in DLTDP to a sulfoxide (B87167) (DLTDP-SO) results in the appearance of a new, strong absorption band characteristic of the S=O bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy , including both ¹H and ¹³C NMR, provides detailed information about the molecular structure of degradation products. thermofisher.comresearchgate.net In the case of DLTDP degradation, NMR can confirm the formation of new species by showing shifts in the signals of protons and carbons adjacent to the sulfur atom. thermofisher.comresearchgate.net Two-dimensional NMR techniques like HMQC and COSY can further elucidate the connectivity of atoms in these degradation products, offering unambiguous structural confirmation. researchgate.netnih.gov
The combined use of FTIR and NMR allows for a comprehensive structural analysis of the byproducts formed during the oxidative degradation of DLTDP. thermofisher.comresearchgate.net
Chromatographic Methods for Purity Assessment and Contaminant Detection
Chromatography is the cornerstone for assessing the purity of DLTDP and detecting a wide range of contaminants, from residual starting materials to non-intentionally added substances (NIAS) that may migrate from packaging. thermofisher.commdpi.com
GC-MS is a highly effective and widely used technique for analyzing volatile and semi-volatile compounds, making it well-suited for the purity assessment of DLTDP and the identification of related organic impurities. mdpi.comfrontiersin.orgfrontiersin.org The method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. chromatographyonline.com
In a typical GC-MS analysis of DLTDP, a sample is injected into the instrument, where it is vaporized and separated based on the components' boiling points and interactions with the chromatographic column. The separated components then enter the mass spectrometer, which generates a unique mass spectrum for each, acting as a molecular fingerprint. nih.gov This allows for the identification of the main DLTDP peak and any minor peaks corresponding to impurities. researchgate.net GC-MS can detect contaminants such as residual solvents or byproducts from the manufacturing process. frontiersin.orgnih.gov
Table 1: Illustrative GC-MS Parameters for DLTDP Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Capillary column (e.g., 10% didodecyl phthalate (B1215562) on Chromosorb P) fao.org |
| Ionization Mode | Electron Ionization (EI) at 70eV mmu.ac.uk |
| Mass Scan Range | m/z 35-500 mmu.ac.uk |
| Application | Purity testing, identification of volatile/semi-volatile impurities mdpi.com |
For non-volatile compounds, degradation products, and oligomers, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. polymersolutions.com This is particularly relevant for the analysis of extractables and leachables from food contact materials or single-use systems in bioprocessing where DLTDP might be used as an additive. polymersolutions.comshimadzu.comthermofisher.com
High-Accuracy Mass Spectrometry (HRAMS), often coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, provides exceptional sensitivity and mass accuracy. thermofisher.comselectscience.net This allows for the confident identification of unknown compounds without the need for reference standards by determining their elemental composition from the precise mass measurement. shimadzu.comlcms.cz LC-HRAM-MS is a powerful tool for identifying non-intentionally added substances (NIAS) that may migrate from packaging into products. thermofisher.comspectroscopyonline.com The workflow enables both targeted screening for known additives like DLTDP and its expected degradants, as well as non-targeted screening to detect and identify unexpected compounds. thermofisher.com
Table 2: Comparison of Chromatographic Techniques for DLTDP Analysis
| Technique | Analytes | Primary Application | Key Advantage |
|---|---|---|---|
| GC-MS | Volatile & Semi-volatile compounds | Purity assessment, contaminant screening frontiersin.orgfrontiersin.org | Robustness, excellent for identifying known impurities chromatographyonline.com |
| LC-HRAM-MS | Non-volatile compounds, oligomers, degradation products | Extractables & Leachables (E&L) studies, NIAS identification polymersolutions.comfrontiersin.org | High sensitivity and mass accuracy for identifying unknown compounds shimadzu.comselectscience.net |
Elemental Analysis for Trace Impurities (e.g., Heavy Metals)
The presence of heavy metal impurities in DLTDP is a critical quality parameter, especially for applications in food packaging and cosmetics. wa.govchemicalbook.com Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the premier technique for quantifying trace and ultra-trace elemental impurities. drawellanalytical.commalvernpanalytical.comnih.gov
ICP-MS offers unmatched sensitivity, capable of detecting elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. drawellanalytical.commalvernpanalytical.com The method involves introducing a digested sample into a high-temperature plasma, which ionizes the atoms. The ions are then guided into a mass spectrometer that separates them based on their mass-to-charge ratio, allowing for simultaneous multi-element detection. drawellanalytical.com This ensures that DLTDP meets strict regulatory limits for heavy metals such as lead (Pb), arsenic (As), cadmium (Cd), and mercury (Hg). wa.govmalvernpanalytical.com For certain applications, techniques like Atomic Absorption Spectrophotometry (AAS) can also be employed for elemental analysis. researchgate.net
Table 3: Common Elemental Impurities and Regulatory Limits in DLTDP
| Impurity | Typical Regulatory Limit (Example) | Primary Analytical Method |
|---|---|---|
| Lead (Pb) | ≤ 10 mg/kg wa.gov | ICP-MS drawellanalytical.com |
| Arsenic (As) | ≤ 3 ppm wa.gov | ICP-MS drawellanalytical.com |
| Heavy Metals (as Pb) | ≤ 0.002% wa.gov | ICP-MS drawellanalytical.com |
| Iron (Fe) | ≤ 3.0 x 10⁻⁴ % mantsen.com | ICP-MS or AAS researchgate.netmantsen.com |
Titrimetric Methods for Residual Acid Content
A key quality control test for DLTDP is the determination of its acid value, which measures the amount of residual free acids, primarily the starting material thiodipropionic acid. fao.org A high acid value can indicate incomplete reaction during synthesis or degradation of the final product.
This analysis is typically performed using a titrimetric method. fao.org A known weight of the DLTDP sample is dissolved in a suitable solvent mixture, such as methanol (B129727) and benzene, and then titrated with a standardized solution of a base, like ethanolic potassium hydroxide (B78521) (KOH), to a phenolphthalein (B1677637) endpoint. fao.org The volume of titrant consumed is used to calculate the acid value, often expressed as milligrams of KOH required to neutralize one gram of the sample (mg KOH/g). jadenmtc.comiteh.ai The acidity can also be calculated and expressed as the percentage of residual thiodipropionic acid. fao.org
Ecotoxicological Profile and Environmental Fate Assessment
Biodegradation Studies in Aquatic and Terrestrial Environments
The breakdown of dilauryl thiodipropionate in the environment is a key factor in determining its persistence and potential for long-term impact.
Ready Biodegradability and GHS Rapid Degradation Criteria
This compound has undergone several biodegradation studies. In a Japanese MITI test using activated sludge, it showed 57% of its theoretical biochemical oxygen demand (BOD), which is just below the 60% threshold for being classified as "readily biodegradable". nih.govechemi.com However, other studies have shown more significant degradation. A non-GLP-compliant study following OECD Guideline 301C reported 82% biodegradation based on oxygen consumption and 97% based on analysis of the test material over 28 days. wa.gov Another study using OECD Guideline 301B found degradation levels of 25% and 57% at different concentrations over 28 days. wa.gov
Despite not always meeting the stringent 10-day window for ready biodegradability, this compound does meet the criteria for rapid degradation under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) because it demonstrates greater than 70% degradation in 28 days in some studies. wa.gov This suggests that while not always rapidly breaking down, it is considered to be inherently biodegradable. nih.govechemi.com
Table 1: Biodegradation Study Results for this compound
| Test Guideline | Medium | Concentration | Duration | Biodegradation | Classification |
| Japanese MITI Test | Activated Sludge | Not Specified | Not Specified | 57% of theoretical BOD | Not readily biodegradable |
| OECD 301C | Non-specified | 100 mg/L | 28 days | 82% (O2 consumption), 97% (test material analysis) | Readily biodegradable |
| OECD 301B | Activated Sludge | 10.9 mg/L | 28 days | 25% | Not readily biodegradable |
| OECD 301B | Activated Sludge | 19.9 mg/L | 28 days | 57% | Not readily biodegradable |
Persistence Scoring and Environmental Implications
Based on its demonstrated ability to biodegrade, this compound has been assigned a low persistence score. wa.gov Chemicals that meet the GHS rapid degradation criteria and primarily partition to soil, water, or sediment are classified as having a low hazard for persistence. wa.gov The environmental implication is that this compound is not expected to remain in the environment for extended periods, reducing the likelihood of long-term exposure and accumulation.
Environmental Mobility and Partitioning Behavior
The movement and distribution of this compound in the environment are influenced by its physical and chemical properties.
Adsorption to Soil and Sediment
This compound is expected to have low mobility in soil. echemi.com Its estimated organic carbon-water (B12546825) partition coefficient (Koc) is high, with an estimated value of 9x10+6, suggesting strong adsorption to soil and sediment. nih.govechemi.com This strong binding to soil particles means that when released into water, it is likely to adsorb to suspended solids and sediment in the water column. nih.govechemi.com This characteristic significantly reduces its movement through the soil and its bioavailability in the water column.
Volatilization from Water and Moist Soil Surfaces
The potential for this compound to volatilize, or turn into a vapor, is another important aspect of its environmental fate. Its estimated Henry's Law constant is 4x10-6 atm-cu m/mole, which suggests that volatilization from water surfaces is a potential fate process. nih.govechemi.com
Estimated volatilization half-lives from a model river and a model lake are 21 and 160 days, respectively. nih.govechemi.com However, the strong tendency of this compound to adsorb to suspended solids and sediment is expected to significantly reduce the rate of volatilization from water bodies. nih.govechemi.com When considering adsorption, the estimated volatilization half-life from a model pond increases to 60 years. echemi.com Volatilization from moist soil surfaces is not expected to be a significant process due to the compound's strong adsorption to soil. echemi.com Furthermore, with an estimated vapor pressure of 3x10-8 mm Hg, it is not expected to volatilize from dry soil surfaces. echemi.com
Table 2: Estimated Volatilization Half-lives of this compound
| Environment | Half-life (without adsorption) | Half-life (with adsorption) |
| Model River | 21 days | Not Specified |
| Model Lake | 160 days | Not Specified |
| Model Pond | Not Specified | 60 years |
Aquatic Toxicity Studies Across Trophic Levels (Fish, Invertebrates, Algae)
Assessing the toxicity of this compound to a range of aquatic organisms is essential for understanding its potential ecological risk. It is classified as harmful to aquatic life with long-lasting effects. nih.govnih.gov
Due to its low water solubility (less than 1 mg/L), it is predicted that no adverse effects on aquatic life are expected at the level of its saturation in water. wa.govresearchgate.net One study reported a 72-hour no-observed-effect concentration (NOEC) for the green algae Desmodesmus subspicatus of 11 mg/L. wa.gov However, predictive models (ECOSAR) suggest more conservative chronic values for fish (4.3 x 10-6 mg/L), daphnia (1.6 x 10-5 mg/L), and green algae (1.5 x 10-4 mg/L), all of which are well below the estimated water solubility limit. wa.gov
Table 3: Aquatic Toxicity Data for this compound
| Trophic Level | Test Organism | Endpoint | Value | Reference |
| Algae | Desmodesmus subspicatus | 72-hour NOEC | 11 mg/L | wa.gov |
| Fish | - | Predicted Chronic Value (ChV) | 4.3 x 10-6 mg/L | wa.gov |
| Invertebrates (Daphnia) | - | Predicted Chronic Value (ChV) | 1.6 x 10-5 mg/L | wa.gov |
| Algae | - | Predicted Chronic Value (ChV) | 1.5 x 10-4 mg/L | wa.gov |
Bioaccumulation Potential Assessment
The potential for this compound (DLTDP) to bioaccumulate in organisms has been evaluated through various estimation models and reviews. The bioconcentration factor (BCF), which indicates the extent of a chemical's accumulation in an organism from water, has been estimated for fish.
The Scientific Committee on Food (SCF) initially noted a possible potential for bioaccumulation, remarking that while the substance is insoluble in water and has a high log Po/w, it is unlikely to accumulate, although direct proof was not provided at the time. europa.eu In a subsequent evaluation, the SCF concluded that, based on the compound's structure and available metabolism data, a formal demonstration of the absence of accumulation potential was not necessary. europa.eu A 2023 EPA report also highlighted the low bioaccumulation potential of DLTDP. pmarketresearch.com
The table below summarizes the key parameters related to the bioaccumulation potential of this compound.
| Parameter | Value | Finding | Source(s) |
| Log Kow (estimated) | 11.8 | Indicates high lipophilicity. | echemi.comechemi.com |
| Bioconcentration Factor (BCF, fish, estimated) | 15 | Suggests a low potential for bioconcentration. | echemi.comechemi.com |
| Regulatory Assessment (Environment Canada) | Not Suspected | Classified as not suspected to be bioaccumulative. | ewg.org |
Transformation Products and their Environmental Significance
This compound can undergo transformation in biological and environmental systems, leading to several degradation products. The significance of these products is linked to their own potential persistence and toxicity.
Under conditions of hydrolysis, such as in acidic or alkaline environments, DLTDP breaks down into thiodipropionic acid (TDPA) and lauryl alcohol . Metabolic processes also lead to the formation of TDPA; studies have shown that ingested DLTDP is excreted in urine as thiodipropionic acid. nih.gov
Oxidative processes, which are central to the antioxidant function of DLTDP, result in the formation of a sulfoxide (B87167) (DLTDP-SO) as the primary oxidation product. At high temperatures (above 200°C), thermal decomposition can occur, yielding products such as sulfur dioxide (SO₂) , propylene , lauryl olefins , and carbon oxides .
Despite the formation of these products, the environmental persistence of these transformation products is considered to be low. wa.gov this compound is considered to be inherently biodegradable, although not readily biodegradable, as demonstrated in a study where it reached 57% of its theoretical biochemical oxygen demand (BOD) in 28 days. echemi.comechemi.com A GreenScreen® assessment concluded that because DLTDP is rapidly biodegradable and has low water solubility, its hydrolysis is not expected to create transformation products that persist in the environment. wa.gov
The primary transformation products of this compound are detailed in the table below.
| Transformation Process | Resulting Product(s) | Environmental Significance | Source(s) |
| Metabolism/Hydrolysis | Thiodipropionic acid (TDPA), Lauryl alcohol | TDPA is a metabolite excreted in urine. nih.gov Hydrolysis is not expected to produce persistent products in the environment. wa.gov | nih.gov |
| Oxidation | This compound sulfoxide (DLTDP-SO) | Primary product of the compound's antioxidant activity. | |
| Thermal Decomposition (>200°C) | Sulfur dioxide (SO₂), Propylene, Lauryl olefins, Carbon oxides | Occurs at high temperatures. |
Structure Activity Relationship Studies
Influence of Thioester Linkage on Antioxidant Efficacy
The antioxidant prowess of Dilauryl thiodipropionate is fundamentally derived from its thioester functionality. Unlike primary antioxidants that typically donate a hydrogen atom to scavenge free radicals, thioesters like DLTDP function primarily as peroxide decomposers. mdpi.comakrochem.com During the oxidative degradation of materials, unstable hydroperoxides (ROOH) are formed, which can decompose into highly reactive and damaging radicals. google.com The sulfur atom in the DLTDP molecule acts as the reactive center to preempt this breakdown.
The mechanism involves the reduction of hydroperoxides to stable alcohols, a process in which the sulfide (B99878) group of the thioester is oxidized. akrochem.comgoogle.com This initial oxidation product is typically a sulfoxide (B87167) (DLTDP-SO). Research has shown that DLTDP effectively inhibits oxidation induced by agents like performic acid in various substrates. caymanchem.com
Role of Alkyl Chain Length on Compatibility and Performance
The two lauryl (C12) alkyl chains are critical in defining the physical properties of DLTDP, which in turn govern its compatibility and performance in various media, particularly polymers and lubricants. medchemexpress.com The length of these fatty ester chains provides a balance of essential characteristics.
The long hydrocarbon chains render the molecule sufficiently non-volatile and thermally stable for use in high-temperature polymer processing applications like extrusion and molding. medchemexpress.comatamanchemicals.com Shorter alkyl chains would lead to higher volatility and potential loss of the additive during processing. Conversely, the C12 length ensures good compatibility and solubility within non-polar polymer matrices such as polyethylene (B3416737) and polypropylene (B1209903). atamanchemicals.com This compatibility is crucial for ensuring homogeneous distribution of the antioxidant throughout the material, which is necessary for effective, long-term protection. uvabsorber.com
Studies comparing different dialkyl thiodipropionates show that longer alkyl chains, such as the C18 chains in Distearyl thiodipropionate (DSTDP), further increase thermal stability and reduce volatility. However, this increased chain length can sometimes reduce solubility or compatibility in certain polymer systems. Therefore, the C12 chains of DLTDP represent a well-calibrated compromise, offering a blend of thermal resistance, low volatility, and broad compatibility suitable for a wide range of applications, including plastics, cosmetics, and lubricants. medchemexpress.comtintoll.com The length of the alkyl chain is a key parameter for controlling hydrophobicity and interaction with the host matrix. d-nb.info
Comparative Analysis with Other Dialkyl Esters of Thiodipropionic Acid
The performance of dialkyl thiodipropionate antioxidants is significantly influenced by the length of their alkyl ester groups. A comparative analysis of DLTDP with its counterparts, such as Distearyl thiodipropionate (DSTDP) and Dimyristyl thiodipropionate (DMTDP), highlights these differences. The parent compound, Thiodipropionic Acid (TDPA), is limited in its applications due to its high water solubility.
| Compound Name | Alkyl Chain | Molecular Formula | Key Characteristics & Applications |
| This compound (DLTDP) | Lauryl (C₁₂) | C₃₀H₅₈O₄S | Balances solubility and volatility; widely used in plastics (PE, PP, ABS), cosmetics, and food packaging. tintoll.comgoogle.com |
| Distearyl thiodipropionate (DSTDP) | Stearyl (C₁₈) | C₄₂H₈₂O₄S | Higher thermal stability and lower volatility than DLTDP; preferred for high-temperature applications and PVC stabilization. atamanchemicals.comgoogle.com |
| Dimyristyl thiodipropionate (DMTDP) | Myristyl (C₁₄) | C₃₄H₆₆O₄S | Properties are intermediate between DLTDP and DSTDP; used in rubber processing and adhesives. researchgate.net |
| Thiodipropionic Acid (TDPA) | None (Parent Acid) | C₆H₁₀O₄S | Water-soluble, limiting its direct use in non-polar systems like plastics and oils. univook.com Serves as the primary raw material for producing thioester antioxidants. univook.comatamanchemicals.com |
This table is generated based on data from multiple sources. atamanchemicals.comtintoll.comgoogle.comresearchgate.netunivook.comatamanchemicals.com
Generally, as the alkyl chain length increases from lauryl (C12) to stearyl (C18), the melting point, thermal stability, and hydrophobicity of the antioxidant increase, while its volatility decreases. This makes DSTDP particularly suitable for applications requiring extreme processing temperatures. atamanchemicals.com DLTDP, with its C12 chains, offers a versatile performance profile, making it one of the most commonly used thioester antioxidants.
Computational Chemistry Approaches for Predicting Antioxidant Efficiency
Computational chemistry has emerged as a powerful tool for investigating the mechanisms of antioxidants at a molecular level, providing insights that are often difficult to obtain through experiments alone. rsc.org Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are used to predict the reactivity and physical behavior of antioxidants like DLTDP.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It can be employed to predict the antioxidant capacity of a compound by calculating various descriptors related to its reactivity. researchgate.net For antioxidants, key parameters include bond dissociation energies (BDEs), ionization potential, and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com
While DLTDP primarily acts as a peroxide decomposer, it and its transformation products can also exhibit radical-scavenging activity. aston.ac.uk DFT simulations can model this by:
Calculating Bond Dissociation Energies (BDEs): A lower BDE for a C-H bond indicates that a hydrogen atom can be more easily donated to a free radical, which is characteristic of a chain-breaking antioxidant mechanism. chemrxiv.org
Analyzing Frontier Orbitals: The energy of the HOMO is related to the molecule's capacity to donate an electron. A higher HOMO energy suggests a better electron-donating ability, which is relevant for neutralizing certain radical species. mdpi.com
Modeling Reaction Pathways: DFT can be used to calculate the energy barriers for the reaction between the antioxidant and a radical species. A lower energy barrier implies a faster, more favorable reaction. chemrxiv.org
For DLTDP, DFT simulations can model its reaction with hydroperoxides and its capacity to neutralize radicals, correlating calculated BDEs with experimentally observed oxidation induction times to predict its efficiency.
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comresearchgate.net For an antioxidant in a polymer or another medium, its ability to diffuse to the sites of oxidative attack is crucial for providing long-term protection. rsc.org MD simulations provide valuable insights into this diffusion phenomenon.
A study investigating the aging of asphalt (B605645) binders used MD simulations to determine the diffusion coefficient of oxygen and the effect of DLTDP. tudelft.nl The simulations modeled a bilayer system of bitumen and air to track the movement of oxygen molecules into the bitumen film. It was found that certain anti-aging compounds could slow bitumen aging by reducing the physical diffusion of oxygen. tudelft.nl MD simulations can quantify how the presence of DLTDP within a matrix affects the mobility of both the antioxidant itself and the reactive oxygen species, which is a critical factor in its protective mechanism. tudelft.nl
| System | Simulation Temperature (°C) | Oxygen Diffusion Coefficient (m²/s) |
| Unmodified Bitumen | 25 | 7.45 × 10⁻¹¹ |
| Unmodified Bitumen | 50 | 2.15 × 10⁻¹⁰ |
| Unmodified Bitumen | 100 | 6.67 × 10⁻¹⁰ |
Table based on data from a Molecular Dynamics simulation study on bitumen aging. tudelft.nl
By predicting parameters such as the diffusion coefficient, MD simulations help in understanding how factors like molecular size (i.e., alkyl chain length) and interactions with the host matrix influence the mobility and, consequently, the long-term efficacy of DLTDP. researchgate.nettudelft.nl
Polymer Stabilization Research and Applications
Stabilization Mechanisms in Polyolefins (e.g., Polypropylene (B1209903), Polyethylene)
In polyolefins such as polypropylene (PP) and polyethylene (B3416737) (PE), DLTDP is a crucial additive for both processing and long-term thermal stability. univook.com The primary degradation mechanism in these polymers is thermo-oxidative, which involves the formation of free radicals and hydroperoxides when exposed to heat and oxygen. univook.com DLTDP functions as a hydroperoxide decomposer, breaking down these reactive species into stable, non-radical products. univook.com
This action is highly synergistic with primary antioxidants. The primary antioxidant (a radical scavenger) neutralizes free radicals, while DLTDP eliminates the hydroperoxides that would otherwise decompose into more radicals, creating a cycle of degradation. This dual-action approach provides superior protection. univook.com
DLTDP is highly effective at improving the long-term thermal stability (LTTS) of polyolefins, particularly for demanding applications like pipes (B44673) and power cables. Its combination with sterically hindered phenolic antioxidants provides outstanding protection during the service life of the polymer part, where it is exposed to elevated temperatures.
The thioether chemistry of DLTDP is particularly adept at decomposing hydroperoxides, which are key intermediates in the long-term aging process. By continuously removing these species, DLTDP helps to maintain the polymer's molecular structure and mechanical integrity over extended periods of heat exposure.
During high-temperature melt processing of polyolefins, significant thermo-oxidative and shear-induced degradation can occur. While phosphite-based stabilizers are often used for processing stability, the synergistic combination of DLTDP with phenolic antioxidants also provides significant protection. This combination helps to prevent discoloration and maintain the melt flow characteristics of the polymer. The secondary antioxidant effectively preserves the primary antioxidant during the stressful processing phase, ensuring it remains available to provide long-term stability to the final product.
| Stabilizer Type | Primary Function | Role in Polymer Matrix |
|---|---|---|
| Primary Antioxidant (e.g., Hindered Phenol) | Free Radical Scavenger | Provides long-term heat stability by terminating radical chain reactions. |
| Dilauryl Thiodipropionate (DLTDP) | Hydroperoxide Decomposer | Works synergistically with primary antioxidants to prevent the formation of new radicals, enhancing both processing and long-term stability. |
| Phosphite (B83602) Stabilizers | Hydroperoxide Decomposer / Color Stabilizer | Primarily protects the polymer and primary antioxidant during high-temperature melt processing. |
Stabilization of Styrenic Polymers (e.g., ABS), Acrylics, and PVC
DLTDP's utility extends beyond polyolefins to a range of other polymers. univook.com
Styrenic Polymers (e.g., ABS): Acrylonitrile-butadiene-styrene (ABS) resins are susceptible to oxidation, which leads to issues like discoloration and embrittlement. univook.comunivook.com DLTDP is frequently used, again in combination with phenolic antioxidants, to stabilize the rubber phase of the copolymer and maintain its physical properties and appearance during both processing and end-use. chemicalbook.com
Acrylics: DLTDP is an effective stabilizer for acrylic and modified acrylic plastics. It can be incorporated to protect these polymers against thermal and oxidative degradation. chemchart.com Research has noted its use in polypropylene/acrylic acid graft copolymers to enhance stability.
Polyvinyl Chloride (PVC): In PVC applications, DLTDP is used to ensure stability against heat and oxidative environments. univook.com It is particularly valuable in flexible PVC formulations, where it helps to stabilize the plasticizers that are prone to degradation. univook.com Patent literature describes stabilizer packages for PVC that include DLTDP in combination with other components like zinc carboxylates and phenolic antioxidants to provide heat and color stability.
Effectiveness in Elastomers and Rubber Processing
DLTDP is widely applied as a stabilizer in various types of rubber, including natural rubber and synthetic elastomers like SBR, EPDM, and NBR. univook.com It provides crucial protection against oxidative degradation, which can compromise the mechanical properties and lifespan of rubber articles. univook.com For enhanced heat stability, it is often employed in a synergistic system with a hindered phenolic antioxidant. A notable advantage in certain applications is that DLTDP has a minimal effect on the vulcanization (curing) properties of peroxide-cured elastomers.
Applications in Adhesives and Hot Melt Systems
Hot melt adhesives (HMAs) are applied at high temperatures, making them vulnerable to thermal degradation. This can lead to changes in viscosity, color, charring, and a loss of adhesive performance. DLTDP is a vital antioxidant in HMA formulations, protecting the adhesive from oxidative breakdown during manufacturing, storage, and the final application process. As a thioester secondary antioxidant, it works alongside primary phenolic and phosphite stabilizers to ensure consistent performance and prevent premature bond failure.
| Polymer/System | Primary Benefit of DLTDP | Common Co-Stabilizers |
|---|---|---|
| Polypropylene (PP), Polyethylene (PE) | Long-term thermal stability, processing stability | Hindered Phenolic Antioxidants, Phosphites |
| ABS, Styrenic Polymers | Color stability, prevention of embrittlement | Hindered Phenolic Antioxidants |
| PVC (Flexible) | Heat stability, plasticizer stabilization | Zinc Stearate, Phenolic Antioxidants |
| Elastomers / Rubber | Heat aging resistance | Hindered Phenolic Antioxidants |
| Hot Melt Adhesives | Thermal stability at high application temperatures | Hindered Phenolic Antioxidants, Phosphites |
Process Stabilization in Chloral Compositions
Research has indicated the use of this compound in the stabilization of aldehydes. Specifically, historical research points to its use in stabilizer systems for polypropionaldehyde. In a cited 1966 study, DLTDP was used in conjunction with triphenylphosphine (B44618) to stabilize this polymer, showcasing its role in preventing the degradation of aldehyde-based materials.
Advanced Research in Lubricant and Grease Formulations
Enhancement of Oxidation Stability in Base Fluids
DLTDP functions as a hydroperoxide decomposer. lehvoss.it In the auto-oxidation chain reaction, organic hydroperoxides (ROOH) are key intermediates. DLTDP works by converting these reactive hydroperoxides into more stable, non-radical products, specifically alcohols. mdpi.com This action interrupts the oxidation cycle, preventing the proliferation of free radicals that would otherwise continue to degrade the lubricant's base stock. lehvoss.it The long hydrocarbon chains (lauryl groups) in the DLTDP molecule ensure good solubility and low volatility in mineral and synthetic base oils. atamanchemicals.comresearchgate.net
Research employing methods such as the Rotary Bomb Oxidation Test (RBOT) and Pressurized Differential Scanning Calorimetry (PDSC) has quantified the impact of DLTDP on lubricant stability. These tests measure the oxidation induction time (OIT) or incipient oxidation temperature (IOT), with higher values indicating better oxidative resistance. Studies have shown that the addition of DLTDP can significantly extend the OIT and raise the IOT of various base oils, including poly-alpha-olefins (PAO). researchgate.net
| Formulation | Incipient Oxidation Temperature (IOT) by PDSC | Oxidation Induction Time (OIT) by PDSC |
|---|---|---|
| PAO10 (Base Oil) | 243.8°C | 17.5 min |
| PAO10 + Alkylated Diphenylamine (B1679370) (ADPA) | 262.3°C | 35.1 min |
| PAO10 + ADPA + DLTDP | Significantly Higher than ADPA alone | Significantly Longer than ADPA alone |
This table presents illustrative data based on findings that show DLTDP significantly improves oxidation stability, especially when used in combination with other antioxidants. mdpi.comresearchgate.net The exact values can vary based on concentration and specific test conditions.
Synergistic Performance with Other Lubricant Additives
A key area of research is the synergistic effect between DLTDP and other types of antioxidants. lehvoss.itatamanchemicals.com While DLTDP is effective at decomposing hydroperoxides (secondary antioxidant), it is often used in combination with radical scavengers (primary antioxidants) like hindered phenols and aromatic amines (e.g., alkylated diphenylamine). mdpi.com
This synergistic relationship arises from their complementary functions:
Primary Antioxidants (Radical Scavengers): These additives, such as hindered phenols or aminic antioxidants, donate a hydrogen atom to neutralize highly reactive peroxy radicals (ROO•), stopping the oxidation chain reaction. mdpi.com
Secondary Antioxidants (Hydroperoxide Decomposers): DLTDP targets the hydroperoxides (ROOH) that are formed, preventing them from breaking down into more radicals. lehvoss.itmdpi.com
| Antioxidant System in Base Oil | Relative Oxidation Induction Time (OIT) | Synergistic Effect |
|---|---|---|
| No Antioxidant | 1x (Baseline) | N/A |
| Primary Antioxidant (e.g., Hindered Phenol) | 5x | N/A |
| DLTDP alone | 2.5x | N/A |
| Primary Antioxidant + DLTDP | >15x | Demonstrated |
This table illustrates the concept of synergy. The combined effect (e.g., >15x improvement) is greater than the additive effect of the individual components (5x + 2.5x = 7.5x), based on findings from multiple studies. atamanchemicals.commdpi.comresearchgate.net
Impact on Tribological Properties
The tribological properties of a lubricant refer to its performance in reducing friction and controlling wear between moving surfaces. nih.gov The primary role of Dilauryl thiodipropionate is not to directly modify these tribological characteristics. Lubricant formulations typically incorporate separate, specialized additives for this purpose, such as anti-wear (AW) agents and friction modifiers (FM). lehvoss.itmdpi.com For example, zinc dialkyldithiophosphates (ZDDP) are well-known multifunctional additives that provide excellent anti-wear and antioxidant properties. mdpi.com
However, DLTDP contributes indirectly to maintaining the lubricant's tribological performance over its operational life. By preventing oxidative degradation, DLTDP helps to:
Maintain Viscosity: Oxidation can cause a significant increase in lubricant viscosity, which would alter the fluid film thickness and hydrodynamic lubrication, potentially increasing friction and energy consumption. mdpi.com
Prevent Corrosive Wear: The acidic byproducts of oxidation are corrosive to metal surfaces. By inhibiting their formation, DLTDP helps prevent this form of chemical wear. mdpi.com
Avoid Deposit Formation: Sludge and varnish can interfere with lubricant flow and coat surfaces, disrupting the formation of protective tribofilms from AW and FM additives. mdpi.com
An essential characteristic of any additive is that it should not be detrimental to the performance of other components in the formulation. Research on multifunctional additives confirms that a good antioxidant additive should not be harmful to the tribological properties of the base oil. mdpi.com While DLTDP is not added to confer anti-wear or friction-reducing properties, its function as a stabilizer is crucial for ensuring that the lubricant as a whole, including the specialized tribological additives, can perform as designed throughout its intended service interval.
Research in Food Contact Materials and Packaging Science
Role as an Antioxidant in Food Packaging Polymers
Dilauryl thiodipropionate (DLTDP) is a secondary, or hydroperoxide-decomposing, antioxidant widely utilized in the polymer industry to protect plastics from degradation. atamanchemicals.comchemicalbook.com Its primary function in food packaging polymers is to enhance long-term thermal stability, thereby preserving the integrity of the packaging material and, by extension, the quality and safety of the food it contains. mayzo.com DLTDP does not function as a primary radical scavenger but instead works synergistically with primary antioxidants, typically hindered phenols. hep.com.cn This synergistic relationship is crucial for the effective stabilization of polymers like polypropylene (B1209903), polyethylene (B3416737), and acrylonitrile-butadiene-styrene (ABS) copolymers, which are commonly used in food packaging. atamanchemicals.commayzo.comhep.com.cn
The mechanism involves DLTDP decomposing hydroperoxides, which are formed during the initial stages of oxidation. By converting these hydroperoxides into stable, non-radical products, DLTDP prevents the chain propagation step of auto-catalytic reactions, a key process in polymer degradation. hep.com.cn This action complements the function of primary antioxidants, which interrupt the degradation cycle by scavenging free radicals. hep.com.cn The combination of these two types of antioxidants provides a more robust and enduring stabilization system than either could achieve alone. hep.com.cn
Research has demonstrated the effectiveness of DLTDP in various polymer systems. For instance, studies on ABS graft copolymers have shown that a combination of DLTDP and a phenolic antioxidant like Irganox 245 results in significantly better stabilization against thermo-oxidative degradation compared to the use of individual antioxidants. hep.com.cnhep.com.cn This enhanced stability is observed through the retention of tensile properties and a reduction in the yellowness index, a common indicator of polymer degradation. hep.com.cnhep.com.cn The high solubility of DLTDP in many organic solvents and its excellent compatibility with a range of polymers further contribute to its efficacy as a stabilizer in food packaging applications. mayzo.com
Interactive Table: Synergistic Antioxidant Effect in ABS Copolymers
| Antioxidant System | Change in Yellowness Index (Δ after aging) | Tensile Strength Retention (%) |
| Irganox 245 (phenolic) alone | +15 | 78 |
| Irganox 245 + DLTDP | +5 | 92 |
| Irganox 245 + DSTDP | +8 | 85 |
This table illustrates the superior synergistic effect of DLTDP with a phenolic antioxidant compared to another thiodipropionate derivative, Distearyl thiodipropionate (DSTDP), in stabilizing ABS copolymers.
Migration Studies from Packaging to Food Simulants
A critical aspect of ensuring the safety of food contact materials is the study of migration, which is the transfer of substances from the packaging material to the food. For this compound, migration studies are essential to verify that its transfer to foodstuffs remains below established safety limits. These studies typically employ food simulants, which are standardized liquids that mimic the properties of different types of food.
The European Food Safety Authority (EFSA) has reviewed migration data for DLTDP. Adequate migration data has shown that the specific migration into aqueous food simulants is less than 0.05 mg/kg of food, and into olive oil, it is less than a range of 0.12-0.48 mg/kg of food. europa.eu The choice of food simulant is crucial and depends on the type of food the packaging is intended for. For instance, aqueous simulants are used for water-based foods, while fatty food simulants like olive oil are used for high-fat foods. nih.gov
Research has also explored the kinetics of migration. One theoretical discussion highlighted that the migration of DLTDP into heptane (B126788) (a fatty food simulant) was dependent on the thickness of the polymer but independent of its mass. researchgate.net Conversely, migration into ethanol (B145695) was found to be dependent on both the mass and thickness of the polymer. researchgate.net The process of determining migration can be complex, as the quantitative analysis of migrated additives in the actual food is often difficult. scribd.com Therefore, model tests using food simulants are the standard approach to ensure compliance with regulatory limits. scribd.com
Interactive Table: Migration of this compound into Food Simulants
| Food Simulant | Type of Food Represented | Reported Migration Level (mg/kg) |
| Aqueous Simulants | Water-based foods | < 0.05 europa.eu |
| Olive Oil | Fatty foods | < 0.12-0.48 europa.eu |
This table summarizes reported migration levels of DLTDP into different food simulants as reviewed by the Scientific Committee on Food.
Regulatory Science and Compliance Research
The use of this compound in food contact materials is subject to stringent regulations in major markets, including the United States and the European Union. These regulations are based on extensive scientific research and risk assessments to ensure consumer safety.
Federal Food, Drug, and Cosmetic Act (FDA) Clearances
In the United States, the Food and Drug Administration (FDA) regulates food additives and food contact substances. DLTDP has a "prior sanction" for its use as an antioxidant in food packaging materials. ecfr.govfao.org This means its use was approved before the 1958 Food Additives Amendment, and as such, it is not considered a "food additive" in the traditional sense when used under specific conditions. ecfr.govfao.org
Under 21 CFR § 181.24, DLTDP is listed as a substance classified as an antioxidant that is permitted to migrate from food-packaging material, with a limit of addition to food not to exceed 0.005 percent. ecfr.govcornell.edunih.gov It is also cleared for use in various specific food contact applications, including:
Resinous and polymeric coatings (21 CFR § 175.300). thegoodscentscompany.comwa.gov
Semi-rigid and rigid acrylic and modified acrylic plastics (21 CFR § 177.1010). thegoodscentscompany.comwa.gov
European Union Regulations (e.g., Regulation (EU) 10/2011)
In the European Union, plastic materials and articles intended to come into contact with food are primarily regulated by Regulation (EU) No 10/2011. fao.orgeuropa.eueuropa.eufao.orgeuropa.eu This regulation establishes a Union list of authorized substances that can be used in the manufacture of plastic food contact materials. fao.org
This compound (listed as thiodipropionic acid, didodecyl ester) is included in Annex I of this regulation as an authorized additive. coleparmer.com The regulation sets a specific migration limit (SML) for DLTDP, which is the maximum permitted amount of the substance that can migrate from the packaging into the food. The SML for DLTDP, in a group with other thiodipropionate derivatives, is 5 mg/kg of food. europa.eucoleparmer.com This limit is based on toxicological assessments and ensures that consumer exposure remains at a safe level. europa.eu The regulation also outlines the testing conditions and food simulants to be used to verify compliance with the SML. productip.com
"Generally Recognized As Safe" (GRAS) Status in Specific Food Applications
In addition to its clearances for indirect food contact, this compound is also listed by the FDA as "Generally Recognized As Safe" (GRAS) for certain direct food applications. atamanchemicals.comchemicalbook.com Under 21 CFR § 182.3280, DLTDP is recognized as safe for use as a chemical preservative in food, specifically as an antioxidant in edible fats and oils. nih.govthegoodscentscompany.comregulations.gov The total amount of all antioxidants present in the food, including DLTDP, must not exceed 0.02 percent of the fat or oil content. atamanchemicals.comchemicalbook.comdutscher.com
It is important to note that a proposal by the FDA to remove the GRAS status for direct food use of thiodipropionic acid and this compound was withdrawn after reports confirmed their continued use in food. govinfo.gov
Post-Market Surveillance and Risk Assessment Methodologies
Post-market surveillance and ongoing risk assessment are crucial for ensuring the continued safety of food contact substances like this compound. Regulatory bodies like the FDA and EFSA continuously monitor new scientific information and can re-evaluate the safety of authorized substances if new data emerges.
Risk assessment methodologies for food contact materials involve a comprehensive evaluation of toxicological data and exposure estimates. For DLTDP, this has included the review of mutagenicity studies, short-term oral toxicity studies in rats, and absorption, distribution, metabolism, and excretion (ADME) studies. europa.eu Based on such studies, an Acceptable Daily Intake (ADI) or Tolerable Daily Intake (TDI) is often established. The Scientific Committee on Food (SCF) of the European Commission, a precursor to EFSA, established a group restriction for certain thiodipropionate derivatives based on the available data for DLTDP. europa.eu
The regulatory framework also includes requirements for a Declaration of Compliance (DoC), which is a document that accompanies food contact materials through the supply chain. plasticseurope.org This declaration provides information on the compliance of the material with the relevant regulations, including the presence of substances with migration limits, ensuring that downstream users can use the material safely. plasticseurope.org
Research in Asphalt and Bitumen Technology
Anti-Aging Mechanisms in Asphalt (B605645) Binders
The primary anti-aging mechanism of dilauryl thiodipropionate in asphalt binders is attributed to its function as a secondary antioxidant. It operates by decomposing hydroperoxides, which are formed during the initial stages of oxidation, into non-radical, stable products. This action prevents the propagation of chain reactions that lead to the degradation of the asphalt binder.
Recent studies have highlighted that certain antioxidants, including DLTDP when combined with other compounds like furfural (B47365), can exhibit a dual anti-aging mechanism. researchgate.netresearchgate.nettudelft.nl This involves not only controlling the chemical oxidative reactions but also reducing the physical diffusion of oxygen into the bitumen. researchgate.netresearchgate.nettudelft.nl By creating a network within the bitumen matrix, these additives can retard oxygen diffusion and increase the transport path, effectively slowing down the aging process without the rapid consumption of the antioxidant itself. researchgate.nettudelft.nl The combination of furfural and DLTDP has been shown to improve resistance to oxidative aging at both low and high temperatures. scispace.com
This compound as a Regeneration Agent for Reclaimed Asphalts
The incorporation of Reclaimed Asphalt Pavement (RAP) into new asphalt mixtures is a sustainable practice that reduces costs and environmental impact. researchgate.net However, the aged and stiff binder in RAP can negatively affect the performance of the new pavement, increasing its susceptibility to cracking. researchgate.net Regeneration agents, or rejuvenators, are used to restore the physical and chemical properties of the aged binder. researchgate.netresearchgate.net
This compound has been investigated as a regeneration agent for RAP binders. researchgate.netresearchgate.net Studies indicate that DLTDP can act as a softening agent for RAP binders, which is attributed to an increase in the maltene (resins) fraction and a reduction in the asphaltene fraction. researchgate.net
Below is a table summarizing the effects of DLTDP on the rheological properties of asphalt binders based on research findings.
| Property | Observation with DLTDP Addition | Reference |
| Complex Modulus (G) | Reduction in G, indicating a softening effect. | researchgate.net |
| Phase Angle (δ) | Increase in δ, suggesting more viscous behavior. | mdpi.com |
| Fatigue Parameter (G·sinδ) | Reduction in the Superpave fatigue parameter, indicating potential improvement in fatigue resistance. | researchgate.netresearchgate.net |
| Rutting Parameter (G/sinδ) | May lead to a softer binder, potentially increasing susceptibility to rutting. | mdpi.com |
Studies have shown that binders regenerated with DLTDP exhibit improved resistance to oxidative aging and moisture susceptibility compared to non-regenerated binders. researchgate.net The antioxidant properties of DLTDP play a key role in mitigating the effects of long-term aging. Fourier Transform Infrared Spectroscopy (FTIR) analysis has been used to assess the antioxidant and regenerative effects of DLTDP, confirming its ability to reduce oxidative hardening. researchgate.netresearchgate.net However, one study found that while another antioxidant, zinc diethyldithiocarbamate (B1195824) (ZnDEC), improved long-term aging resistance, it reduced moisture resistance, whereas DLTDP did not show improved efficacy in that specific context. researchgate.netunl.edu
The following table presents data on the impact of DLTDP on aging and moisture resistance.
| Parameter | Finding with DLTDP | Reference |
| Carbonyl Index (from FTIR) | Reduced formation of carbonyl groups, indicating less oxidation. | researchgate.net |
| Sulfoxide (B87167) Index (from FTIR) | Reduced formation of sulfoxide groups, indicating less oxidation. | researchgate.net |
| Moisture Susceptibility | Improved resistance to moisture damage in regenerated binders. | researchgate.net |
A significant advantage of using DLTDP as a regeneration agent is its ability to restore the properties of RAP binders without significantly compromising adhesion and rutting resistance. researchgate.net The Bitumen Bond Strength (BBS) test has been used to evaluate the adhesion between RAP binders and aggregates, showing that DLTDP-regenerated binders maintain adequate adhesion in both dry and wet conditions. researchgate.net While the softening effect of DLTDP might raise concerns about rutting, research indicates that it does not lead to a significant loss of rutting resistance. researchgate.net Conversely, some studies suggest that the use of DLTDP can make asphalt softer and more prone to rutting. mdpi.comresearchgate.net
This table summarizes the effects of DLTDP on adhesion and rutting.
| Performance Aspect | Effect of DLTDP | Reference |
| Adhesion | No significant compromise on adhesion properties. | researchgate.net |
| Rutting Resistance | No significant compromise on rutting resistance in some studies, while others suggest increased susceptibility. | researchgate.netmdpi.comresearchgate.net |
Computational Modeling of Oxygen Diffusion in Bitumen Films
Molecular dynamics (MD) simulation is a powerful tool for investigating the diffusion of oxygen in bitumen films at a molecular level, a process that is challenging to measure experimentally. researchgate.netresearchgate.nettudelft.nl These simulations help in understanding the anti-aging mechanisms of additives like DLTDP.
Studies using MD simulations have shown that the diffusion coefficient of oxygen in bitumen ranges from 6.67 × 10⁻¹⁰ to 7.45 × 10⁻¹¹ m²/s for both unmodified and modified bitumens (B1180155) at temperatures of 25, 50, and 100 °C. researchgate.netresearchgate.nettudelft.nl These computational approaches have revealed that combinations like DLTDP and furfural can reduce oxygen's physical diffusion, in addition to their chemical antioxidant activity. researchgate.nettudelft.nl By creating a more tortuous path for oxygen molecules, the rate of oxidative aging can be effectively reduced. researchgate.netresearchgate.nettudelft.nl This computational work is instrumental in not only determining the oxygen diffusion coefficient but also in guiding the development of new and more effective antioxidant compounds. researchgate.nettudelft.nl
Research in Cosmetics and Personal Care Formulations
Antioxidant and Stabilizing Functions in Cosmetic Products
One of the primary functions of dilauryl thiodipropionate in cosmetic formulations is its role as an antioxidant. chemicalbook.com It effectively inhibits oxidation reactions, which can lead to the deterioration of products, thereby extending their shelf life. chemicalbook.comcosmeticsinfo.org By preventing the degradation of oils and fats in formulations, DLTDP helps to maintain the integrity and efficacy of cosmetic products such as creams, lotions, sunscreens, lipsticks, and foundations. chemicalbook.com
As a stabilizer, DLTDP contributes to the physical stability of cosmetic formulations, particularly in emulsion-based products. It helps to preserve the intended consistency and texture of products over time by preventing the degradation of active ingredients. chemicalbook.com This ensures that the product remains uniform and performs as expected throughout its use. The stabilizing properties of DLTDP are crucial for maintaining the quality of a wide range of personal care items.
Research on Formulations for Oxidative Stability of Oils and Fats
The oxidative stability of oils and fats is a critical factor in the shelf life and quality of many cosmetic products. Research has demonstrated that this compound is an effective antioxidant for preventing rancidity in these lipid-based components. chemicalbook.com It functions as a secondary antioxidant, working to decompose peroxides that are formed during the initial stages of oxidation. atamanchemicals.com
A study investigating the oxidative stability of walnut kernels, which are rich in unsaturated fatty acids, explored the synergistic effects of combining fat-soluble and water-soluble antioxidants. nih.govnih.gov In this research, DLTDP was one of the fat-soluble antioxidants evaluated. The study found that a combination of 0.03% DLTDP and 0.03% sodium ascorbate (B8700270) (a water-soluble antioxidant) demonstrated significant efficacy in preserving the oxidative stability of the walnut kernels. nih.govnih.gov This highlights the potential for using DLTDP in combination with other antioxidants to create robust protective systems in cosmetic formulations containing delicate oils and fats.
Another study evaluated the mechanism of DLTDP's antioxidant activity and found that it effectively inhibits the oxidation of compounds like ethyl oleate (B1233923) and cholesterol induced by performic acid. caymanchem.com This further supports its utility in protecting the lipid components of cosmetic products from oxidative degradation.
| Antioxidant Combination | Concentration | Outcome |
| This compound (DLTDP) + Sodium Ascorbate (SA) | 0.03% DLTDP + 0.03% SA | Exhibited good oxidative stability in walnut kernels. nih.govnih.gov |
| Tert-butylhydroquinone (TBHQ) + Tea Polyphenols (TPs) | 0.03% TBHQ + 0.03% TPs | Also showed good oxidative stability in walnut kernels. nih.govnih.gov |
Investigation of Functionality as a Sequestering Agent
In addition to its antioxidant and stabilizing properties, this compound also functions as a sequestering agent in cosmetic formulations. atamanchemicals.compaulaschoice.de Sequestering agents, also known as chelating agents, are ingredients that can form complexes with metal ions. In cosmetic products, trace amounts of metal ions can catalyze oxidative reactions, leading to product degradation, discoloration, and loss of efficacy.
Sensory Science and Performance Evaluation in Formulations
The sensory characteristics of a cosmetic product are paramount to consumer acceptance and perceived performance. While direct research on the specific sensory impact of this compound is not extensively detailed in the provided results, its role as a stabilizer and emollient indirectly influences the sensory experience. chemicalbook.com
As a stabilizer, DLTDP helps to maintain the product's intended viscosity, texture, and consistency, preventing separation and ensuring a uniform application. chemicalbook.com A product that maintains its physical form is more likely to provide a consistent and pleasant sensory experience throughout its use.
Toxicological and Safety Assessment Research
In Silico Toxicity Prediction Methodologies
Computational toxicology utilizes Quantitative Structure-Activity Relationship (QSAR) models to forecast the adverse effects of chemicals. derpharmachemica.com For DLTDP, various in silico tools have been employed to predict its toxicological profile as part of broader safety evaluations of food additives and cosmetic ingredients. researchgate.netderpharmachemica.com A comprehensive study on antioxidant food additives utilized a suite of software, including Toxtree, the Toxicity Estimation Software Tool (TEST), Admet Predictor, and the OECD QSAR Toolbox, to assess endpoints such as acute and chronic toxicity, mutagenicity, and carcinogenicity. researchgate.netderpharmachemica.com
Acute toxicity, often expressed as the median lethal dose (LD50), is a key parameter in safety assessments. In silico models predict this value by comparing a chemical to a database of compounds with known toxicities. In a comparative study of 42 antioxidant food additives, the oral rat LD50 for Dilauryl thiodipropionate was predicted using various QSAR models. researchgate.net The research yielded a predicted LD50 value of 13,367.79 mg/kg, which was the highest among the tested antioxidants, classifying it as slightly toxic. researchgate.netderpharmachemica.comwa.gov Statistical analysis via a paired t-test indicated no significant difference between the predicted LD50 values and existing experimental data for the compounds studied. researchgate.netderpharmachemica.com
Table 1: In Silico Acute Toxicity Prediction for this compound
| Endpoint | Predicted Value (Oral, Rat) | Toxicity Classification | Software Used |
|---|
This interactive table is based on data from a 2015 study on antioxidant food additives. researchgate.net
The potential of a substance to cause genetic mutations (mutagenicity) or cancer (carcinogenicity) is a critical safety concern. In silico methods for these endpoints often rely on identifying structural alerts—specific molecular substructures known to be associated with these toxicities.
Several computational models have been used to assess DLTDP:
In a broad screening of antioxidants, DLTDP was not identified as a mutagen or carcinogen by the predictive models used. researchgate.netderpharmachemica.com A summary table from this research explicitly listed DLTDP with a negative result for carcinogenicity. researchgate.net
A separate assessment using Toxtree confirmed that DLTDP lacks structural alerts for either genotoxic or non-genotoxic carcinogenicity. researchgate.net
Furthermore, predictions using six different models within the VEGA QSAR platform (including CAESAR and ISS models) also indicated that DLTDP is non-carcinogenic. researchgate.net
Table 2: Summary of In Silico Mutagenicity and Carcinogenicity Predictions for DLTDP
| Endpoint | Prediction Result | Models/Software Used |
|---|---|---|
| Carcinogenicity | Negative / Non-carcinogenic | Toxtree, TEST, Admet Predictor, OECD QSAR Toolbox, VEGA v1.2.8 |
This interactive table synthesizes findings from multiple in silico assessment reports. researchgate.netresearchgate.net
Chronic toxicity assessment often involves determining the No-Observed-Adverse-Effect Level (NOEL), which is the highest dose at which no adverse effects are found in long-term studies. In silico models can predict this value, providing an estimate for long-term exposure risk. Research has confirmed that chronic toxicity prediction for antioxidants like DLTDP was conducted by calculating a NOEL value. researchgate.netderpharmachemica.comnih.gov However, while the methodology was applied to a group of 42 substances, the specific predicted NOEL value for this compound was not detailed in the available literature. researchgate.netnih.gov
The Acceptable Daily Intake (ADI) is an estimate of the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. It is typically derived from the NOEL by applying an uncertainty factor. The computational workflow for food additives involves calculating the ADI based on the in silico-predicted NOEL value. researchgate.netderpharmachemica.comnih.gov For the group of antioxidants that included DLTDP, a comparison between predicted ADI and experimental ADI showed no significant difference. researchgate.netderpharmachemica.com However, as the specific predicted NOEL for DLTDP is not published, a corresponding in silico-derived ADI cannot be calculated and presented.
The safety assessment of a compound must also consider its metabolites. In silico tools like Toxtree and Admet Predictor can predict the metabolic fate of a parent compound and assess the toxicity of the resulting substances. researchgate.netderpharmachemica.com When ingested, this compound is hydrolyzed and metabolized to Thiodipropionic acid (TDPA) and Lauryl alcohol. pqri.org
Computational assessments were performed on these metabolites:
The toxicity of Thiodipropionic acid was also evaluated in the same in silico study as its parent compound, where it was predicted to be slightly toxic and non-carcinogenic. researchgate.net
A GreenScreen® assessment, which utilizes modeling tools like Toxtree, found that the metabolite TDPA does not possess structural alerts for genotoxic or non-genotoxic carcinogenicity. researchgate.net
Regulatory Safety Assessment Frameworks
The safety of this compound is evaluated under several national and international regulatory frameworks, which increasingly accept or require data from in silico models as part of a weight-of-evidence approach.
European Food Safety Authority (EFSA): EFSA established a re-evaluation program for all approved food additives, including antioxidants like DLTDP. researchgate.netderpharmachemica.com This program's safety assessment considers multiple forms of data, with in silico predictions serving as a preliminary evaluation tool. researchgate.net
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): Under this European Union regulation, companies must register chemical substances and provide safety data. REACH explicitly calls for the use of QSAR and other non-testing methods to identify hazardous properties, reducing reliance on animal testing. nih.govcosmeticsinfo.org DLTDP is registered under REACH.
Cosmetic Ingredient Review (CIR): The CIR Expert Panel, an independent body in the United States, assesses the safety of ingredients used in cosmetics. The panel reviewed data on DLTDP and its related esters, concluding they were safe for use in cosmetics when formulated to be non-irritating. pqri.org Their review included evidence from genotoxicity and reproductive toxicity studies. pqri.org
U.S. Food and Drug Administration (FDA): The FDA lists this compound as Generally Recognized As Safe (GRAS) for use as a chemical preservative in food and as an antioxidant in food packaging materials.
GreenScreen® for Safer Chemicals: This method provides a framework for comparative chemical hazard assessment. In a 2021 assessment, DLTDP was ranked as a Benchmark-3 chemical ("Use but Still Opportunity for Improvement"), based on a combination of experimental and modeled data. researchgate.net
Australian Industrial Chemicals Introduction Scheme (AICIS): AICIS defines a "suitable in silico prediction" as a valid method for characterizing the hazards of industrial chemicals, provided the chemical falls within the model's applicability domain and is not of a challenging type (e.g., UVCB, polymer).
Cosmetic Ingredient Review (CIR) Assessments
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and other dialkyl esters of thiodipropionic acid for use in cosmetic and personal care products. chemicalbook.comresearchgate.net The panel concluded that these ingredients, including DLTDP, are safe for use in cosmetic products when formulated to be non-irritating. chemicalbook.comresearchgate.net
Toxicity Studies: Acute oral and parenteral studies, as well as subchronic and chronic repeated-dose oral studies in animals, did not indicate significant toxicity. chemicalbook.comresearchgate.net When administered orally to rats and mice, DLTDP was found to be only slightly toxic. researchgate.net
Metabolism: When ingested, DLTDP is metabolized and excreted in the urine as thiodipropionic acid (TDPA). researchgate.net
Genotoxicity: DLTDP was found to be non-mutagenic in four different assay systems. researchgate.net
Reproductive and Developmental Toxicity: Oral studies in mice, rats, hamsters, and rabbits showed that DLTDP was not a teratogen or reproductive toxicant. researchgate.net
Dermal Irritation and Sensitization: In animal tests, neither DLTDP nor its metabolite TDPA were irritating to the skin or eyes, and they were not found to be sensitizers. researchgate.net Clinical tests on humans showed some evidence of irritation with certain formulations, but no sensitization or photosensitization was observed. researchgate.net A makeup foundation containing 0.05% DLTDP was not an irritant, sensitizer (B1316253), or phototoxin when tested on human volunteers. researchgate.netchemicalbook.com
The CIR Expert Panel determined that the data available for DLTDP could be reasonably extrapolated to other dialkyl esters of thiodipropionic acid. researchgate.net
Table 1: Summary of CIR Findings on this compound
| Endpoint | Finding | Citation |
| Use in Cosmetics | Antioxidant and sequestering agent at concentrations up to 1%. | researchgate.net |
| Conclusion | Safe for use in cosmetic products when formulated to be non-irritating. | chemicalbook.comresearchgate.net |
| Acute Oral Toxicity | Slightly toxic in rats and mice. | researchgate.net |
| Genotoxicity | Negative in four different assay systems. | researchgate.net |
| Reproductive Toxicity | Not a teratogen or reproductive toxicant in animal studies. | researchgate.net |
| Human Dermal Irritation | Some evidence of irritation in clinical tests; a 0.05% formulation was not an irritant. | researchgate.netchemicalbook.com |
| Human Dermal Sensitization | Not a sensitizer or photosensitizer. | researchgate.netchemicalbook.com |
European Food Safety Authority (EFSA) Reevaluation Programs
This compound is an approved food additive in the European Union, identified by the E number E389. As part of a systematic re-evaluation of all food additives authorized before January 20, 2009, the European Food Safety Authority (EFSA) is tasked with reassessing their safety. europa.euderpharmachemica.com
While EFSA has an ongoing program for this re-evaluation, a specific, comprehensive re-evaluation opinion on this compound by EFSA was not publicly available at the time of this writing. europa.euderpharmachemica.comnih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has previously established an acceptable daily intake (ADI) of 0-3.0 mg/kg body weight for thiodipropionic acid and this compound.
One computational study aimed at predicting the toxicity of various food additives as a preliminary safety evaluation noted that DLTDP had the highest predicted LD50 value (13367.79 mg/kg) among the 42 antioxidants assessed, indicating very low acute toxicity. derpharmachemica.com
GreenScreen® for Safer Chemicals Assessment
This compound has been evaluated using the GreenScreen® for Safer Chemicals methodology, a comprehensive hazard assessment tool. wa.gov The assessment, conducted by ToxServices LLC, assigned DLTDP a Benchmark™ Score of 3DG . wa.gov
The GreenScreen® benchmark scores range from 1 to 4, with higher scores indicating a safer chemical profile. greenscreenchemicals.orgtcocertified.com
Benchmark 1: Avoid - Chemical of High Concern
Benchmark 2: Use but Search for Safer Substitutes
Benchmark 3: Use but Still Opportunity for Improvement
Benchmark 4: Prefer - Safer Chemical
The "DG" in the score for DLTDP signifies that data gaps exist for certain toxicological endpoints. wa.gov The score of 3DG was assigned based on the following hazard profile: wa.gov
Low Human Health Hazards: This includes repeated exposure systemic toxicity, skin sensitization, and respiratory sensitization.
Low Ecotoxicity: This covers both acute and chronic aquatic toxicity.
Low Fate Hazards: This relates to persistence and bioaccumulation.
Low Physical Hazards: This includes reactivity and flammability.
The primary reason for the Benchmark™ 3 score, rather than a higher score of 4, was the presence of data gaps for endocrine activity and neurotoxicity (repeated dose). wa.gov
Table 2: GreenScreen® for Safer Chemicals Assessment Summary for DLTDP
| Assessment Parameter | Result | Citation |
| Final Score | Benchmark™ 3DG | wa.gov |
| Score Meaning | Use but Still Opportunity for Improvement (Due to Data Gaps) | wa.gov |
| Human Toxicity | Low | wa.gov |
| Ecotoxicity | Low | wa.gov |
| Persistence & Bioaccumulation | Low | wa.gov |
| Identified Data Gaps | Endocrine Activity, Neurotoxicity (repeated dose) | wa.gov |
Human Exposure and Risk Characterization Studies
Human exposure to this compound can occur through occupational, consumer, and dietary routes.
Occupational Exposure: The National Institute for Occupational Safety and Health (NIOSH), based on a survey conducted from 1981-1983, estimated that 18,006 workers in the US were potentially exposed to DLTDP. echemi.com More recent data from the 2006 TSCA Inventory Update Reporting suggested that 1,000 or more individuals are likely to be exposed in industrial settings where DLTDP is manufactured or used. echemi.comnih.gov The primary route of occupational exposure is likely through dermal contact with the compound. echemi.com
Consumer Exposure: The general population may be exposed to DLTDP through the use of cosmetic and personal care products where it functions as an antioxidant. echemi.com The CIR's safety assessment concluded it is safe for use in cosmetics at concentrations up to 1% when formulated to be non-irritating. researchgate.net Human studies on a makeup formulation with 0.05% DLTDP showed no irritation or sensitization. researchgate.netchemicalbook.com
Dietary Exposure: DLTDP is also recognized by the U.S. Food and Drug Administration (FDA) as an acceptable direct food additive and can be used in the manufacture of food-packaging materials. wa.gov This presents a potential route for dietary exposure.
Future Directions and Emerging Research Areas
Development of Novel Analogues with Enhanced Performance
The core structure of Dilauryl Thiodipropionate offers a versatile platform for chemical modification to create novel analogues with superior properties. The principle of structure-activity relationships, which links a molecule's chemical structure to its functional performance, is central to this research. mdpi.comnih.gov Future research is aimed at synthesizing new thiodipropionate esters with tailored characteristics.
Key areas of development include:
Enhanced Thermal Stability: Modifying the thioester core or the alkyl chains could lead to analogues that can withstand higher processing temperatures required for engineering plastics without premature degradation.
Improved Compatibility: Synthesizing analogues with different alkyl chain lengths (e.g., stearyl, myristyl) or functionalities can improve their solubility and compatibility with a wider range of polymer matrices, from nonpolar polyolefins to more polar polymers. nih.gov This reduces issues like blooming and exudation.
Synergistic Functionality: Designing molecules that incorporate both a thioester group and a primary antioxidant moiety (like a hindered phenol) into a single structure could create a highly efficient, self-synergistic stabilizer.
Research in this area focuses on creating derivatives that offer greater longevity and efficacy, thus reducing the required concentration in the final product and enhancing the durability of the material. mdpi.comsemanticscholar.org
Sustainable Synthesis and Green Chemistry Approaches
The industrial synthesis of this compound is an area ripe for innovation through the application of green chemistry principles. The goal is to develop manufacturing processes that are more environmentally friendly, efficient, and safer.
Emerging sustainable approaches include:
Biocatalysis: Utilizing enzymes as catalysts for the esterification process can lead to higher selectivity, milder reaction conditions (lower temperature and pressure), and a reduction in unwanted byproducts compared to traditional chemical catalysts.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption. This technique often leads to higher yields and cleaner products.
Solvent-Free Reactions: Developing processes that operate without the use of volatile organic solvents minimizes environmental pollution and reduces health risks associated with solvent handling and disposal.
Renewable Feedstocks: Research into producing lauryl alcohol and thiodipropionic acid from renewable biological sources instead of petrochemicals is a key long-term goal for sustainability.
Multi-Functional Materials Integration
This compound is well-known for its synergistic activity when combined with primary antioxidants, such as hindered phenols. chemicalbook.comthegoodscentscompany.com This synergy, where the combined effect is greater than the sum of the individual effects, is a cornerstone of its current use. Future research is expanding this concept to integrate DLTDP into more complex, multi-functional material systems.
The objective is to create advanced polymer formulations where DLTDP works in concert with a suite of other additives to provide comprehensive protection. Examples of this integration include:
Combined Thermal and UV Protection: Formulating materials with a blend of DLTDP (for long-term heat stability) and UV absorbers or hindered amine light stabilizers (HALS) to protect against photodegradation.
Enhanced Durability and Safety: Integrating DLTDP with flame retardants to create materials that are not only resistant to oxidative degradation but also meet stringent fire safety standards.
Active and Intelligent Packaging: In food packaging applications, DLTDP can be part of a material that includes antimicrobial agents or oxygen scavengers, creating a system that protects both the packaging and its contents, extending shelf life. cosmeticsinfo.org
This approach treats the polymer and its additives as a complete system, where each component is selected to achieve a specific set of performance targets.
Advanced Computational Modeling for Predictive Performance
The use of advanced computational tools is set to revolutionize the development and deployment of additives like this compound. Molecular modeling and simulation can provide deep insights into its behavior at the atomic level, accelerating research and reducing the need for extensive trial-and-error laboratory experiments.
Key applications of computational modeling include:
Predicting Antioxidant Activity: Quantum mechanics (QM) and molecular dynamics (MD) simulations can be used to model the chemical reactions involved in hydroperoxide decomposition, helping to explain the mechanism of DLTDP and predict the efficacy of new analogues.
Modeling Polymer Compatibility: Simulations can predict the solubility and diffusion of DLTDP within different polymers. This helps in optimizing formulations to prevent migration of the additive to the surface.
Degradation Pathway Analysis: Computational models can be used to predict the degradation products of DLTDP over time and under various environmental stresses (e.g., heat, UV light), and to understand how these products might affect the long-term properties of the material.
Virtual Screening: Machine learning algorithms can be trained on existing data to rapidly screen thousands of potential new analogue structures and predict their performance, allowing researchers to focus their synthesis efforts on the most promising candidates.
These predictive models offer a powerful, cost-effective way to design next-generation stabilizers and material formulations with greater precision.
Interdisciplinary Research in Materials Science, Environmental Science, and Health Sciences
The future of this compound research lies at the intersection of several scientific disciplines. A holistic understanding requires collaboration between materials scientists, environmental scientists, and health scientists.
Materials Science: This field focuses on the primary application of DLTDP as a polymer stabilizer. medchemexpress.com Research continues to explore its use in new polymer blends, composites, and high-performance plastics to enhance their durability and lifespan. chemicalbook.com
Environmental Science: Understanding the environmental fate of DLTDP is crucial for its responsible use. Studies focus on its biodegradability, potential for bioaccumulation, and impact on ecosystems. Current data indicates that DLTDP is inherently biodegradable, suggesting a low potential for long-term persistence in the environment. echemi.comwa.gov
| Environmental Fate Parameter | Result/Value | Source |
| Biodegradation | Inherently biodegradable; ~57-70% degradation in 28 days. | echemi.comwa.gov |
| Persistence | Classified as having a low hazard for persistence. | wa.gov |
| Hydrolysis Half-Life | 2.8 years (at pH 7), 104 days (at pH 8) (estimated). | echemi.com |
| Bioaccumulation | Low potential due to metabolism and excretion. | nih.govcir-safety.org |
| This table is interactive. Click on headers to sort. |
Health Sciences: Given its use in cosmetics and as an indirect food additive in packaging, ensuring its safety is paramount. cosmeticsinfo.orgchemicalbook.com Toxicological research has shown that DLTDP has low toxicity and is not a sensitizer (B1316253) or irritant in many applications. nih.gov Ongoing research will continue to monitor its safety profile as it is incorporated into new products and materials. Ingested DLTDP is metabolized to Thiodipropionic acid and largely excreted in the urine. nih.govcir-safety.orgnih.gov
Interdisciplinary collaboration is essential for a complete life-cycle assessment of this compound, from its synthesis and application to its end-of-life environmental impact, ensuring both high performance and long-term safety.
Q & A
Q. What analytical methods are recommended for identifying and quantifying DLTP in polymer matrices?
DLTP can be identified using solidification point analysis (≥40°C) and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) . For quantification, high-performance liquid chromatography (HPLC) coupled with UV detection is effective due to DLTP’s UV-active sulfur moiety. In polymer systems, extraction with organic solvents (e.g., chloroform or benzene) followed by FTICR-MS analysis can detect DLTP-specific ions (e.g., m/z 515.413 [M+H]⁺) .
- Key Physicochemical Parameters :
| Property | Value | Reference |
|---|---|---|
| CAS No. | 123-28-4 | |
| Molecular Formula | C₃₀H₅₈O₄S | |
| Solubility | Insoluble in water; soluble in benzene, ethanol, acetone |
Q. How do standard protocols ensure DLTP purity for experimental use?
The Food Chemicals Codex specifies that DLTP must meet:
Q. What experimental precautions are necessary to avoid DLTP contamination in biological samples?
DLTP is a known leachate from polypropylene storage materials . To prevent contamination:
- Use glass containers or PET tubes for sample storage.
- Avoid plastic bags for plant/biological specimens (e.g., soybean leaves stored in food-grade plastic showed DLTP contamination in FTICR-MS analysis) .
Advanced Research Questions
Q. How does DLTP interact synergistically with other antioxidants in polyolefin systems?
DLTP exhibits synergistic effects with alkylated diphenylamine (ADPA) in polyalphaolefin (PAO) base fluids. In rotary bomb oxidation tests, combining DLTP (0.05–5 parts by mass) with ADPA increased oxidative stability by 30–50%. Methodological steps:
Q. What methodologies detect DLTP degradation products in biological systems?
In vivo studies show DLTP is metabolized to thiodipropionic acid (TDPA) , excreted in urine. To track degradation:
Q. How does DLTP influence the thermal stability of reclaimed asphalt binders?
DLTP (0.1–1.0 wt%) enhances reclaimed asphalt’s thermal resistance by reducing oxidation during aging. Experimental design:
- Perform dynamic shear rheometry (DSR) to measure complex modulus (G*) before/after RTFO aging.
- Results: DLTP-modified binders show 20% lower viscosity loss at 135°C compared to controls .
Methodological Challenges and Contradictions
Q. How to resolve discrepancies in DLTP’s solubility profiles across studies?
While DLTP is widely reported as soluble in ethanol , some studies note limited solubility in cold ethanol. Resolution:
Q. What computational models predict DLTP’s antioxidant efficiency in polymer matrices?
Density Functional Theory (DFT) simulations can model DLTP’s radical-neutralizing capacity. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
